2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

Catalog No.
S1529372
CAS No.
147274-72-4
M.F
C24H40Br2O2
M. Wt
520.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

CAS Number

147274-72-4

Product Name

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

IUPAC Name

1,4-bis(bromomethyl)-2,5-dioctoxybenzene

Molecular Formula

C24H40Br2O2

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C24H40Br2O2/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3

InChI Key

SWHDCISENXYFAI-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC(=C(C=C1CBr)OCCCCCCCC)CBr

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1CBr)OCCCCCCCC)CBr
  • Potential applications based on structure: The presence of bromine (Br) and methyl bromide (CH₂Br) groups suggests potential uses as a brominating agent or a precursor for other brominated compounds in organic synthesis. However, specific research on this compound in this context is not documented in scientific databases.
  • Limited commercial availability: Information from chemical suppliers indicates that 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene is commercially available [, , ]. However, the limited information on its research applications suggests it may be a niche compound and not widely used in scientific research.

Further exploration might involve:

  • Patent search: Scientific research can be documented in patents before publication in public scientific journals. A patent search may reveal applications for this compound that are not yet published in the scientific literature.
  • Future research: Due to the presence of reactive functional groups, 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene may be of interest to researchers in the future. However, currently available information suggests a lack of established research applications.

Molecular Structure Analysis

The key feature of the molecule is the central benzene ring with two bromine (Br) atoms attached to the 2nd and 5th positions (methylene bridge, CH2) and two octyloxy groups (OCH2(CH2)7CH3) attached to the 1st and 4th positions [, ]. This structure suggests potential applications in cross-linking reactions due to the presence of reactive bromide groups.


Chemical Reactions Analysis

  • Hydrolysis: The ester bonds (C-O) in the octyloxy groups could be susceptible to hydrolysis (reaction with water) under specific conditions, potentially yielding the corresponding diol (two hydroxyl groups replacing the octyloxy groups) [].
  • Substitution Reactions: The bromide groups might undergo nucleophilic substitution reactions with various nucleophiles, depending on the reaction conditions. This could be useful for attaching different functional groups to the molecule.

Physical And Chemical Properties Analysis

  • State: Likely a solid at room temperature due to the presence of long alkyl chains (octyl groups).
  • Melting Point: Expected to be relatively high due to the combined effect of the aromatic ring and the long alkyl chains.
  • Boiling Point: Expected to be high due to the large molecule size and the presence of non-volatile groups.
  • Solubility: Likely limited in water due to the non-polar nature of the octyl groups, but potentially soluble in organic solvents.

There is no current information available regarding a specific mechanism of action for 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene in scientific research.

  • Organic Bromides: Organic bromides can react with some metals to form flammable or explosive compounds.
  • Unknown Toxicity: In the absence of specific data, it is advisable to handle the compound with care, assuming potential toxicity.
Due to the presence of bromine atoms. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Polymerization: It can participate in polymerization reactions, particularly in the formation of polyphenylene derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, modifying the compound's properties and functionalities .

The synthesis of 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene typically involves:

  • Bromination: The starting material, 1,4-bis(octyloxy)benzene, is subjected to bromination to introduce bromomethyl groups at the 2 and 5 positions.
  • Refluxing in Solvents: The reaction often requires refluxing in organic solvents such as dichloromethane or chloroform to achieve complete bromination.
  • Purification: Post-synthesis purification methods like recrystallization or chromatography are employed to isolate the desired product .

The unique properties of 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene make it suitable for various applications:

  • Material Science: It can be used in the synthesis of polymers and materials with specific electrical or optical properties.
  • Organic Electronics: The compound may serve as a precursor for organic semiconductors or photovoltaic materials.
  • Biological Research: Its potential reactivity allows for use in labeling studies or as a building block in drug design .

Several compounds share structural similarities with 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,4-Bis(octyloxy)benzeneTwo octyloxy chains on a benzene ringNo halogen substituents
2,5-Dibromo-1,4-benzenedimethanolTwo bromine atoms and two hydroxymethyl groupsHydroxymethyl groups instead of octyloxy chains
2,5-Dibromo-1,4-dioctoxybenzeneTwo bromine atoms and two octyloxy chainsSimilar structure but different substitution pattern

The presence of both bromomethyl and octyloxy groups in 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene distinguishes it from other compounds by enhancing its solubility and reactivity profile.

XLogP3

9.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

Dates

Last modified: 04-14-2024

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